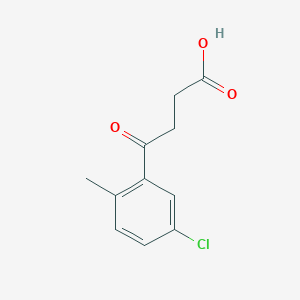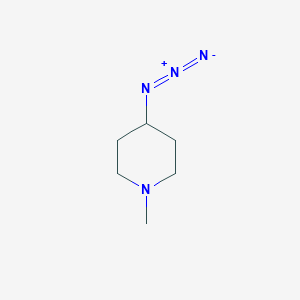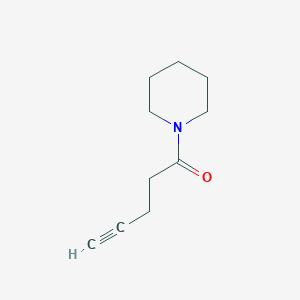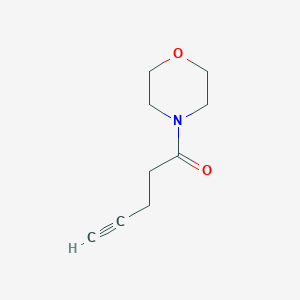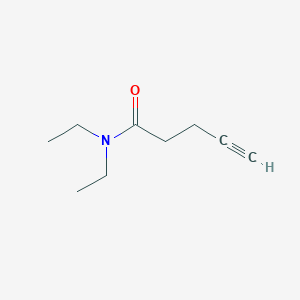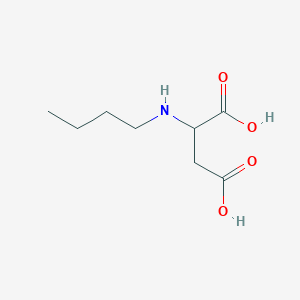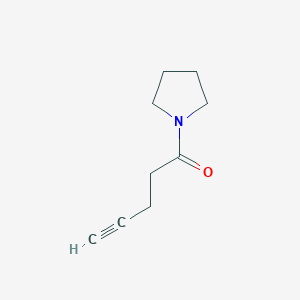
1-(Pyrrolidin-1-yl)pent-4-yn-1-one
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)pent-4-yn-1-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stability and Reactivity in Ionic Liquids : 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative of 1-(Pyrrolidin-1-yl)pent-4-yn-1-one, demonstrates enhanced stability and reactivity in ionic liquids compared to dimethylformamide. This property can be useful in synthetic chemistry for creating substitution products that can be separated efficiently (Carlos A. Velázquez et al., 2010).
Synthesis of Fluoroalkyl Pyrrolidine Derivatives : A novel synthesis method for 2-fluoroalkyl pyrrolidine derivatives, using pent-4-en-1-amines, including this compound derivatives, has been developed. This process is important for producing compounds with potential pharmaceutical applications (Yao-Hua Zhu et al., 2011).
Neurotransmitter Reuptake Inhibitors : Derivatives of this compound, specifically 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues, have been identified as selective inhibitors of dopamine and norepinephrine transporters. Such compounds are of interest in the development of medications for cocaine abuse (P. Meltzer et al., 2006).
Antiviral Activity : A derivative of this compound, specifically a novel inhibitor of human rhinovirus (HRV) 3C protease, demonstrated significant antiviral activity against various HRV serotypes and related picornaviruses in cell-based assays. This compound holds potential for treating HRV infections (A. Patick et al., 2005).
Anti-Proliferative Activity in Cancer Research : Pyrrolidines linked to 1,2,3-triazole derivatives, which can be synthesized from this compound, exhibit significant anti-proliferative activities against human prostate cancer cells. These compounds are promising for cancer research and treatment (Tuncay Ince et al., 2020).
Antimalarial Properties : Derivatives of this compound have been explored as novel antimalarial scaffolds targeting Plasmodium cytoplasmic Prolyl-tRNA Synthetase. These compounds show promising activity against resistant Plasmodium falciparum strains and could contribute to antimalarial drug development (M. Okaniwa et al., 2021).
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-ylpent-4-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)10-7-4-5-8-10/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIAJFMHBHPKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)
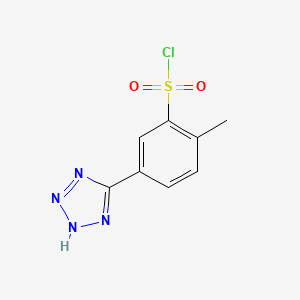
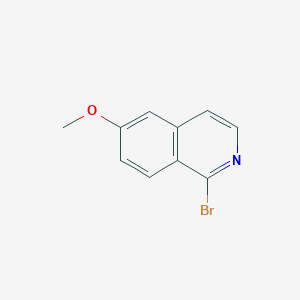
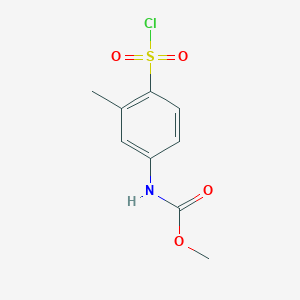

![2-{6-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid](/img/structure/B7906936.png)
